

Safety and handling of (3,5-Difluoro-4-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3,5-Difluoro-4-methoxyphenyl)boronic acid
Cat. No.:	B1591389

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **(3,5-Difluoro-4-methoxyphenyl)boronic acid**

Introduction

(3,5-Difluoro-4-methoxyphenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to **(3,5-Difluoro-4-methoxyphenyl)boronic acid**. Moving beyond a simple recitation of safety data, this document elucidates the scientific rationale behind each recommendation, fostering a culture of safety through expert-driven knowledge.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. **(3,5-Difluoro-4-methoxyphenyl)boronic acid** is a solid material whose stability is influenced by environmental conditions.

Property	Value	Source
Chemical Name	(3,5-Difluoro-4-methoxyphenyl)boronic acid	[1] [2]
Synonyms	3,5-Difluoro-4-methoxybenzeneboronic acid	[1] [3]
CAS Number	208641-98-9	[1] [2] [4]
Molecular Formula	C ₇ H ₇ BF ₂ O ₃	[2]
Molecular Weight	187.94 g/mol	[2] [3]
Physical Form	White to Yellow Solid / Powder	[2]
Melting Point	206-211 °C (literature for similar compound)	[5]

Expert Insights on Stability and Storage:

Arylboronic acids can undergo reversible self-condensation upon heating or under dehydrating conditions to form cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can complicate reaction stoichiometry and yield. Therefore, storage in a cool, dry environment is crucial.

- Causality: The presence of water can hydrolyze the B-O-B bonds of the boroxine, regenerating the parent boronic acid. Storing the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice to maintain its purity and reactivity. Refrigeration is recommended to minimize thermal degradation.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Hazard Identification and Toxicological Profile

(3,5-Difluoro-4-methoxyphenyl)boronic acid is classified as a hazardous substance. The primary hazards are associated with its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

GHS Classification	Details
Pictogram	
Signal Word	Warning
Hazard Class	Skin Irritation (Category 2) Serious Eye Irritation (Category 2/2A) Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H302: Harmful if swallowed

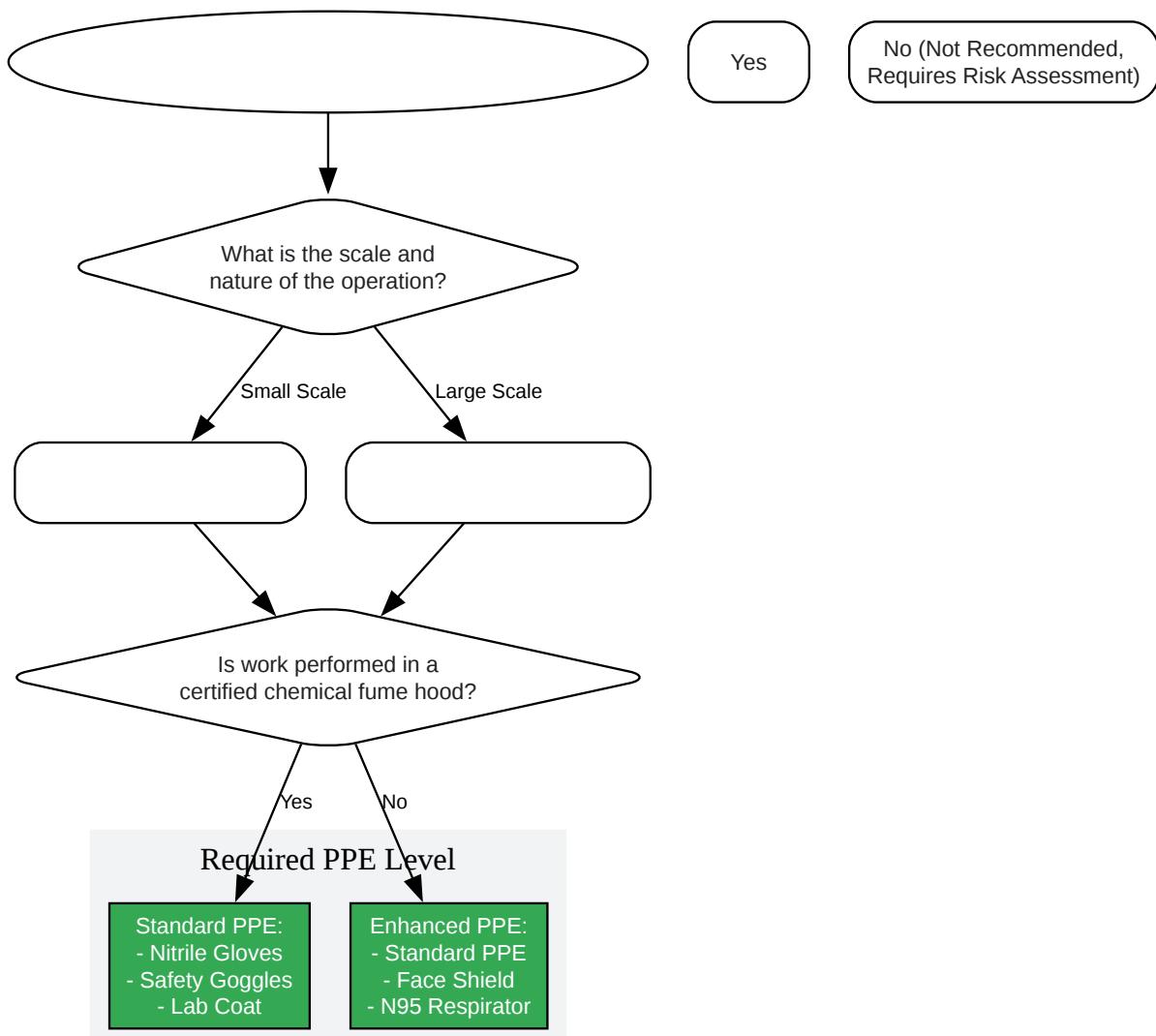
(Data synthesized from multiple sources for the target compound and close structural analogs).

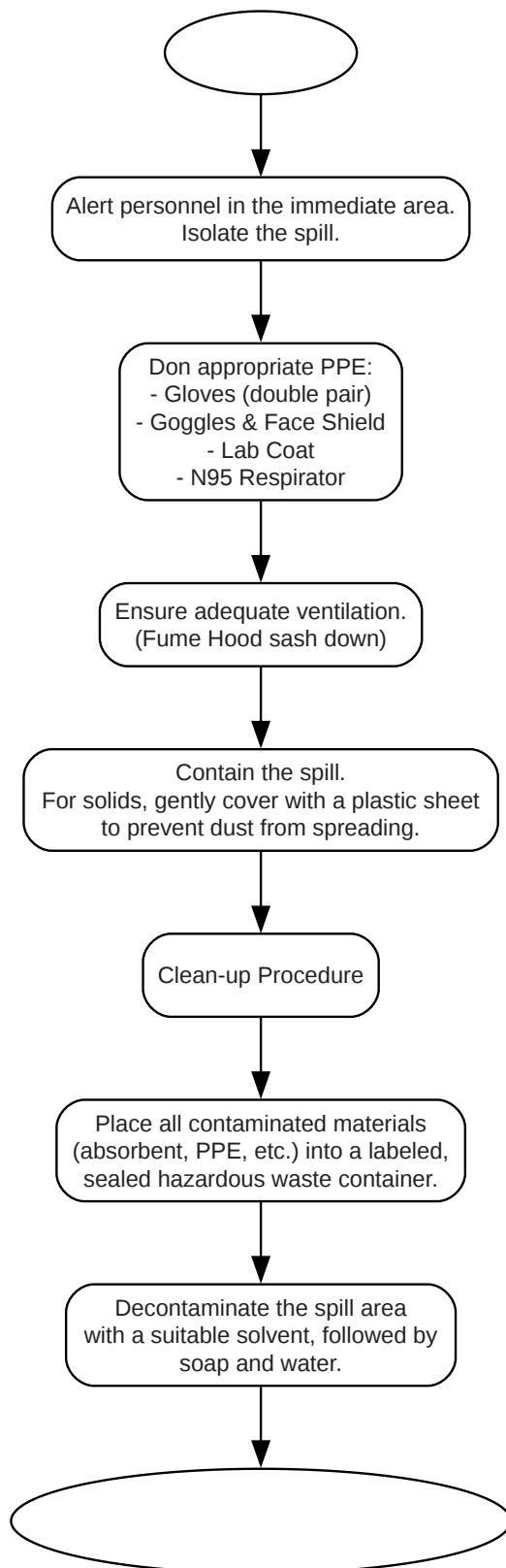
[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mechanistic Insight into Hazards:

The hazards associated with phenylboronic acids are rooted in their chemical nature. As Lewis acids, the boron center can interact with biological nucleophiles, such as amino and hydroxyl groups found in proteins and other biomolecules. This interaction can disrupt normal cellular function, leading to the observed irritation of the skin, eyes, and respiratory tract. It is a prudent assumption that the toxicological properties of this specific reagent have not been exhaustively studied, which necessitates handling it with a high degree of caution at all times.[\[6\]](#)

Exposure Control and Personal Protective Equipment (PPE)


A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.


Engineering Controls:

- Ventilation: All manipulations of **(3,5-Difluoro-4-methoxyphenyl)boronic acid**, especially handling of the solid powder, must be performed in a properly functioning chemical fume hood to prevent inhalation of dust particles.[6][7][12]
- Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[6][7]

Personal Protective Equipment (PPE):

- Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[5][13]
- Skin Protection:
 - Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged. Use proper glove removal technique to avoid skin contact.[13]
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.
- Respiratory Protection: For operations that may generate significant dust and where fume hood use is not feasible, a NIOSH-approved N95 (or better) particulate respirator is recommended.[1][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. (3,5-Difluoro-4-methoxyphenyl)boronic acid | 208641-98-9 [sigmaaldrich.com]
- 3. 208641-98-9 CAS MSDS (3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3,5-DIFLUORO-4-METHOXY-PHENYLBORONIC ACID | 208641-98-9 [chemicalbook.com]
- 5. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. angenechemical.com [angenechemical.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Safety and handling of (3,5-Difluoro-4-methoxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591389#safety-and-handling-of-3-5-difluoro-4-methoxyphenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com